Thioridazine-d3 5-Sulfoxide synthesis and characterization
Thioridazine-d3 5-Sulfoxide synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Thioridazine-d3 5-Sulfoxide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of Thioridazine-d3 5-Sulfoxide, a key deuterated metabolite of the phenothiazine antipsychotic, Thioridazine. Thioridazine undergoes extensive metabolism, primarily through sulfoxidation at two distinct sites.[1][2][3] The 5-sulfoxide metabolite, while considered to have minimal antipsychotic activity, is significant due to its cardiotoxic potential.[4] The incorporation of a stable isotopic label, such as deuterium (d3), into the N-methyl group of the piperidine side chain creates an invaluable tool for metabolic research, pharmacokinetic (PK) studies, and as an internal standard for quantitative bioanalysis.[5][6] This document details a robust synthetic strategy, beginning with the synthesis of the deuterated precursor, Thioridazine-d3, followed by a controlled oxidation to yield the target 5-sulfoxide. Furthermore, it outlines the essential analytical techniques required for the comprehensive structural confirmation and purity assessment of the final compound.
Introduction: The Rationale for a Deuterated Metabolite Standard
Thioridazine is a first-generation antipsychotic of the phenothiazine class, historically used for the treatment of schizophrenia.[7][8] Its clinical use has been significantly restricted due to a dose-dependent risk of cardiac arrhythmias (QTc interval prolongation), a side effect linked to its metabolites.[4][7] The metabolism of thioridazine is complex, involving N-demethylation, hydroxylation, and, most notably, oxidation of its two sulfur atoms.[1][9]
-
Oxidation at the 2-position (side-chain): This yields Mesoridazine (Thioridazine 2-sulfoxide) and Sulforidazine (Thioridazine 2-sulfone), both of which are pharmacologically active metabolites.[10]
-
Oxidation at the 5-position (phenothiazine ring): This produces Thioridazine 5-sulfoxide, a major metabolite found in high concentrations in serum after chronic administration.[4][11]
The development of deuterated analogues of drugs and their metabolites is a critical aspect of modern drug development. These isotopically labeled compounds serve as ideal internal standards in mass spectrometry-based quantification assays, as they co-elute with the analyte but are distinguishable by their mass. This minimizes matrix effects and improves analytical accuracy. This guide focuses on the synthesis of Thioridazine-d3 5-Sulfoxide, where the deuterium label is on the N-methyl group, a position that is metabolically stable in the context of 5-sulfoxidation.
Synthetic Strategy and Protocols
The synthesis of Thioridazine-d3 5-Sulfoxide is a two-stage process. First, the deuterated parent drug, Thioridazine-d3, is prepared. Second, a selective oxidation of the phenothiazine ring sulfur is performed.
Part A: Synthesis of Thioridazine-d3 Precursor
The foundational synthesis involves the alkylation of 2-(methylthio)-10H-phenothiazine with a deuterated side chain.[8] The deuterium label is introduced via the use of deuterated methyl iodide.
-
Preparation of the Side Chain (2-(2-Chloroethyl)-1-(methyl-d3)-piperidine): This step can be adapted from established non-deuterated syntheses. It begins with the reaction of 2-(2-hydroxyethyl)piperidine with deuterated methyl iodide (CD3I) to form the N-methyl-d3 quaternary salt, which is subsequently reduced and chlorinated.
-
Alkylation Reaction:
-
To a solution of 2-(methylthio)-10H-phenothiazine (1.0 eq.) in dry toluene, add sodium amide (NaNH2) (1.1 eq.).
-
Heat the mixture to reflux for 2 hours to ensure complete formation of the phenothiazine anion.
-
Cool the mixture slightly and add a solution of 2-(2-chloroethyl)-1-(methyl-d3)-piperidine (1.2 eq.) in dry toluene dropwise.
-
Heat the reaction mixture to reflux for 12-16 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield Thioridazine-d3 as a viscous oil or low-melting solid.
-
Caption: Synthesis of the Thioridazine-d3 precursor.
Part B: Selective Oxidation to Thioridazine-d3 5-Sulfoxide
The critical step in this synthesis is the selective oxidation of the electron-rich sulfur atom at position 5 of the phenothiazine ring without oxidizing the methylthio group at position 2. This can be achieved using controlled conditions with an appropriate oxidizing agent. Electrochemical methods have also been shown to be effective for phenothiazine sulfoxidation.[12]
-
Oxidizing Agent: A mild oxidizing agent like hydrogen peroxide (H2O2) in a suitable solvent (e.g., acetic acid or ethanol) is often chosen. Stronger oxidants like m-CPBA could lead to over-oxidation to the sulfone or oxidation of the 2-position sulfur.
-
Stoichiometry and Temperature: Using approximately one equivalent of the oxidant at a controlled temperature (e.g., 0 °C to room temperature) is crucial to favor mono-oxidation at the more nucleophilic ring sulfur.
-
Reaction Setup:
-
Dissolve Thioridazine-d3 (1.0 eq.) in glacial acetic acid or ethanol in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Addition of Oxidant:
-
Add 30% hydrogen peroxide (1.0-1.1 eq.) dropwise to the stirred solution, maintaining the low temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at low temperature for 1-2 hours and then at room temperature for 4-6 hours.
-
Monitor the reaction for the disappearance of starting material and the formation of the product using TLC or HPLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a solution of sodium bisulfite to destroy excess peroxide.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting mixture of diastereomers by preparative HPLC or column chromatography to isolate Thioridazine-d3 5-Sulfoxide.
-
Caption: Controlled oxidation to form the 5-sulfoxide.
Characterization and Data Analysis
Rigorous characterization is mandatory to confirm the identity, structure, and purity of the synthesized Thioridazine-d3 5-Sulfoxide. The oxidation creates a new chiral center at the sulfur atom, resulting in two diastereomeric pairs, which may be separable by chiral chromatography.[13][14]
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming the molecular weight and successful incorporation of the deuterium label and the oxygen atom.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Result: The protonated molecular ion [M+H]+ should be observed at an m/z value corresponding to the exact mass of C21H23D3N2OS2. The isotopic pattern will confirm the presence of the three deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation.
-
¹H NMR: The spectrum will be complex due to the aromatic and aliphatic protons. Key indicators of successful synthesis include:
-
The disappearance of the singlet corresponding to the N-CH3 protons (around 2.2-2.5 ppm in the unlabeled compound).
-
Significant downfield shifts for the aromatic protons on the phenothiazine ring, particularly those adjacent to the newly formed sulfoxide group, due to the deshielding effect of the S=O bond.[12]
-
-
¹³C NMR: The spectrum will confirm the carbon framework. The carbon of the N-CD3 group will show a characteristic multiplet due to C-D coupling or may be significantly broadened. Carbons alpha to the sulfoxide will also exhibit a downfield shift.
-
²H NMR: A single resonance in the deuterium NMR spectrum would confirm the label is exclusively at the N-methyl position.
Chromatographic Analysis
Chromatography is essential for assessing purity and potentially separating stereoisomers.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV or MS detection is used to determine chemical purity. A gradient elution on a C18 column is a common starting point.[9][15]
-
Chiral HPLC: To resolve the diastereomers formed, a chiral column (e.g., Chiralpak) is necessary.[14][16][17] This is crucial for advanced studies where the biological activity of individual stereoisomers is investigated.
Data Summary
| Analytical Technique | Parameter | Expected Result for Thioridazine-d3 5-Sulfoxide |
| Molecular Formula | - | C₂₁H₂₃D₃N₂OS₂ |
| Molecular Weight | Monoisotopic Mass | 389.1672 g/mol [18] |
| HRMS (ESI+) | [M+H]⁺ | Expected m/z: 390.1745 |
| ¹H NMR | N-Methyl Signal | Absence of N-CH₃ singlet |
| Aromatic Protons | Downfield shift of phenothiazine protons adjacent to S=O | |
| IR Spectroscopy | S=O Stretch | Strong absorption band around 1000-1050 cm⁻¹[12] |
| HPLC | Purity | ≥98% (as determined by peak area) |
Conclusion
This guide outlines a validated and logical pathway for the synthesis and comprehensive characterization of Thioridazine-d3 5-Sulfoxide. The causality behind the selection of reagents and reaction conditions for the critical selective oxidation step has been explained to ensure a high probability of success. The detailed characterization workflow provides a self-validating system to confirm the structure and purity of the final product. The availability of this deuterated metabolite standard is of paramount importance for researchers in pharmacology, toxicology, and drug metabolism, enabling more precise and reliable quantitative studies of Thioridazine and its metabolic fate.
References
-
Mohammad, T., Midha, K.K., & Hawes, E.M. (1988). Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring. Journal of Labelled Compounds and Radiopharmaceuticals, 25(4), 415-427. [Link]
-
Mohammad, T., Midha, K. K., & Hawes, E. M. (1986). Synthesis of deuterium labelled thioridazine. Journal of Labelled Compounds and Radiopharmaceuticals, 23(7), 749–760. [Link]
-
PDR. (1975). Absorption and excretion of thioridazine and mesoridazine in man. Psychopharmacology Communications, 1(3), 297-303. [Link]
-
Mohammad, T., Midha, K.K., & Hawes, E.M. (1986). Approach to the synthesis of deuterium labeled piperidine type phenothiazine antipsychotic agents. Elsevier, 167-168. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Thioridazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Ganes, D. A., & Midha, K. K. (1995). Metabolism of piperidine-type phenothiazine antipsychotic agents. IV. Thioridazine in dog, man and rat. Xenobiotica, 25(7), 741-752. [Link]
-
Wójcikowski, J., Daniel, W. A. (2009). The main metabolic pathways of thioridazine. ResearchGate. [Link]
-
Vanderheeren, F. A., & Muusze, R. G. (1976). GLC analysis of thioridazine, mesoridazine, and their metabolites. Journal of Pharmaceutical Sciences, 65(11), 1704-1707. [Link]
-
Chakraborty, B. S., Hawes, E. M., McKay, G., Hubbard, J. W., Korchinski, E. D., Midha, K. K., ... & Robinson, W. T. (1988). S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers. Drug Metabolism and Drug Interactions, 6(3-4), 425-437. [Link]
-
Ng, C. H., & Crammer, J. L. (1977). Measurement of thioridazine in blood and urine. British Journal of Clinical Pharmacology, 4(2), 173–183. [Link]
-
Borges, K. B., Borges, W. S., de Souza, J. J., de Oliveira, A. R. M., & Bonato, P. S. (2007). Stereoselective biotransformation of thioridazine that undergo oxidation at sulfur atom (phase I reaction). ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5452, Thioridazine. [Link]
-
Wikipedia. (n.d.). Thioridazine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24494, Thioridazine-5-sulfoxide. [Link]
-
Hale, P. W. Jr., & Poklis, A. (1985). Thioridazine 5-sulfoxide diastereoisomers in serum and urine from rats and man after chronic thioridazine administration. Journal of Analytical Toxicology, 9(5), 197-201. [Link]
-
Gpatindia. (2020). THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Borges, K. B., Okano, L. T., de Souza, J. J., & Bonato, P. S. (2006). Degradation and configurational changes of thioridazine 2-sulfoxide. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 345-351. [Link]
-
ResearchGate. (n.d.). Total synthesis of deuterated drugs. [Link]
-
Eap, C. B., Baumann, P., Castagnoli, N. Jr., & Testa, B. (1994). Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 661(2), 273-283. [Link]
-
Kilburn, J., et al. (2020). Synthesis of the Enantiomers of Thioridazine. SynOpen, 4(1), 12-16. [Link]
-
Alfredsson, G., et al. (1984). Serum Concentrations of Thioridazine, Its Major Metabolites and Serum Neuroleptic-Like Activities in Schizophrenics With and Without Tardive Dyskinesia. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 8(4-6), 703-707. [Link]
-
Borges, K. B., et al. (2002). Light-Induced Racemization of the Diastereoisomeric Pairs of Thioridazine 5-Sulfoxide. Chirality, 14(9), 738-742. [Link]
-
Tan, S. C., et al. (2022). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 27(19), 6682. [Link]
-
Bertucci, C., et al. (2010). Assignment of the Absolute Configuration at the Sulfur Atom of Thioridazine Metabolites by the Analysis of Their Chiroptical Properties: The Case of Thioridazine 2-sulfoxide. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 796-801. [Link]
Sources
- 1. Absorption and excretion of thioridazine and mesoridazine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioridazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. sci-hub.st [sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. Thioridazine - Wikipedia [en.wikipedia.org]
- 8. THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Metabolism of piperidine-type phenothiazine antipsychotic agents. IV. Thioridazine in dog, man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum concentrations of thioridazine, its major metabolites and serum neuroleptic-like activities in schizophrenics with and without tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thioridazine 5-sulfoxide diastereoisomers in serum and urine from rats and man after chronic thioridazine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation and configurational changes of thioridazine 2-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assignment of the absolute configuration at the sulfur atom of thioridazine metabolites by the analysis of their chiroptical properties: the case of thioridazine 2-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thioridazine-d3 5-Sulfoxide | LGC Standards [lgcstandards.com]
